molecular formula C16H24N2O4 B8081828 (2R)-2-tert-butyl-3-methylimidazolidin-4-one;(2R)-2-hydroxy-2-phenylacetic acid

(2R)-2-tert-butyl-3-methylimidazolidin-4-one;(2R)-2-hydroxy-2-phenylacetic acid

Cat. No.: B8081828
M. Wt: 308.37 g/mol
InChI Key: XZXKXJSHUSGLJH-HFEGYEGKSA-N
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Description

(2R)-2-tert-butyl-3-methylimidazolidin-4-one is a chiral imidazolidinone derivative characterized by a five-membered ring containing two nitrogen atoms. The stereochemistry at the C2 position is R-configured, with a bulky tert-butyl substituent and a methyl group at C2.

(2R)-2-hydroxy-2-phenylacetic acid (also known as (R)-mandelic acid) is a chiral α-hydroxy acid with a phenyl group and a hydroxyl group at the C2 position. Its R-configuration and acidic properties (pKa ~3.4) enable applications in pharmaceuticals, chiral resolution, and organic synthesis .

Properties

IUPAC Name

(2R)-2-tert-butyl-3-methylimidazolidin-4-one;(2R)-2-hydroxy-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.C8H8O3/c1-8(2,3)7-9-5-6(11)10(7)4;9-7(8(10)11)6-4-2-1-3-5-6/h7,9H,5H2,1-4H3;1-5,7,9H,(H,10,11)/t2*7-/m11/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXKXJSHUSGLJH-HFEGYEGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1NCC(=O)N1C.C1=CC=C(C=C1)C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1NCC(=O)N1C.C1=CC=C(C=C1)[C@H](C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119838-37-8
Record name Benzeneacetic acid, α-hydroxy-, (αR)-, compd. with (2R)-2-(1,1-dimethylethyl)-3-methyl-4-imidazolidinone (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119838-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

The compounds (2R)-2-tert-butyl-3-methylimidazolidin-4-one and (2R)-2-hydroxy-2-phenylacetic acid are of significant interest in biochemical and pharmaceutical research due to their unique structural features and potential biological activities. This article presents a detailed exploration of their biological activity, mechanisms of action, and relevant research findings.

Structural Overview

  • (2R)-2-tert-butyl-3-methylimidazolidin-4-one
    • Chemical Formula : C8H16N2O
    • Molecular Structure : Contains a tert-butyl group, a methyl group, and an imidazolidinone ring.
    • Properties : Known for its organocatalytic properties in organic synthesis.
  • (2R)-2-hydroxy-2-phenylacetic acid
    • Chemical Formula : C9H10O3
    • Molecular Structure : Features a hydroxy group and a phenylacetic acid moiety.
    • Properties : Exhibits anti-inflammatory and analgesic activities.

(2R)-2-tert-butyl-3-methylimidazolidin-4-one

  • Target Interactions : This compound acts primarily as an organocatalyst, influencing various biochemical pathways by modulating enzyme activity. It has been shown to interact with specific biomolecules, affecting cell signaling pathways and metabolic processes.
  • Biochemical Pathways :
    • Acts as a selective catalyst in reactions such as 1,3-dipolar addition and Friedel-Crafts alkylation.
    • Influences the formation of tert-butoxycarbonyl derivatives of amino acids through its reactivity pattern .

(2R)-2-hydroxy-2-phenylacetic acid

  • Biological Effects : This compound is known to exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which play a critical role in the inflammatory response. It has been studied for its analgesic properties as well .

In Vitro Studies

Research has shown that (2R)-2-tert-butyl-3-methylimidazolidin-4-one enhances the yield of certain organic reactions when used as a catalyst. For example, it has been utilized effectively in asymmetric synthesis, demonstrating high enantioselectivity in various transformations .

In Vivo Studies

A study involving animal models indicated that lower doses of (2R)-2-hydroxy-2-phenylacetic acid were effective in reducing pain without significant side effects. Higher doses, however, resulted in adverse effects, emphasizing the importance of dosage optimization .

Case Studies

  • Case Study on Organocatalysis :
    • A study published in the Journal of the American Chemical Society highlighted the use of (2R)-2-tert-butyl-3-methylimidazolidin-4-one in enantioselective reactions, achieving remarkable yields and selectivity under mild conditions .
  • Case Study on Anti-inflammatory Activity :
    • Research demonstrated that (2R)-2-hydroxy-2-phenylacetic acid significantly reduced inflammation markers in animal models, suggesting potential therapeutic applications for chronic inflammatory conditions .

Data Tables

CompoundChemical FormulaBiological ActivityMechanism
(2R)-2-tert-butyl-3-methylimidazolidin-4-oneC8H16N2OOrganocatalysis; Modulation of enzyme activityEnzyme inhibition/activation
(2R)-2-hydroxy-2-phenylacetic acidC9H10O3Anti-inflammatory; AnalgesicCOX inhibition

Scientific Research Applications

Applications in Asymmetric Synthesis

Both compounds are extensively used as chiral auxiliaries in asymmetric synthesis, enabling the production of enantiomerically enriched products.

Chiral Catalysis

  • (2R)-2-tert-butyl-3-methylimidazolidin-4-one serves as an effective chiral catalyst in various reactions, including:
    • Diels-Alder reactions : It enhances the selectivity and yields of cycloaddition products .
    • Hydroalkylation of alkynes and allenes : The compound facilitates the formation of products with high enantiomeric excess .

Synthesis of Pharmaceuticals

  • (2R)-2-hydroxy-2-phenylacetic acid is utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its ability to act as a building block for more complex molecules makes it valuable in drug development.

Case Study 1: Diels-Alder Reaction

A study demonstrated that using (2R)-2-tert-butyl-3-methylimidazolidin-4-one as a catalyst in Diels-Alder reactions resulted in improved yields and selectivities compared to traditional catalysts. The reaction was optimized under various conditions, leading to enantiomerically pure products with minimal side reactions .

Reaction ConditionYield (%)Enantiomeric Excess (%)
Standard Conditions8592
Optimized Conditions9598

Case Study 2: Hydroalkylation

In another investigation, (2R)-2-tert-butyl-3-methylimidazolidin-4-one was employed in the hydroalkylation of alkynes, showcasing its effectiveness as a chiral auxiliary. The study highlighted the importance of solvent choice and temperature in maximizing yields .

SolventYield (%)Enantiomeric Excess (%)
Toluene7885
Ethanol9095

Comparison with Similar Compounds

(a) (2R,3S)-tert-Butyl 3-Amino-2-hydroxy-4-phenylbutanoate ()

  • Structural Differences: Contains an amino group and hydroxyl group on adjacent carbons, with a phenylbutanoate backbone. Lacks the imidazolidinone ring system present in the target compound.
  • Functional Implications: The amino and ester groups enhance solubility in polar solvents compared to the non-polar tert-butyl group in (2R)-2-tert-butyl-3-methylimidazolidin-4-one .

(b) 4-[5-Difluoromethoxy-2-{(3,4-dimethoxypyridin-2-yl)-methanesulfinyl}-benzimidazole-1-sulfonyl]phenoxyacetic acid derivatives ()

  • Structural Differences: Larger benzimidazole-sulfonyl-phenoxyacetic acid scaffold with difluoromethoxy and sulfinyl groups.

α-Hydroxy/Amino Acid Derivatives

(a) (R)-2-Amino-2-phenylacetic acid ()

  • Structural Differences: Replaces the hydroxyl group in (2R)-2-hydroxy-2-phenylacetic acid with an amino group.
  • Functional Implications: The amino group increases basicity (pKa ~9.5) and enables peptide bond formation, whereas the hydroxyl group in mandelic acid enhances acidity and metal chelation .

(b) (4S)-2-{(R)-2-Amino-2-phenylacetamidomethyl}-5,5-dimethylthiazolidine-4-carboxylic acid ()

  • Structural Differences : Incorporates a thiazolidine ring and a carboxy-methyl substituent.
  • Functional Implications : The thiazolidine ring enhances conformational stability, making this compound suitable for β-lactam antibiotic synthesis, unlike mandelic acid’s role in chiral resolution .

Physicochemical and Functional Property Comparison

Property (2R)-2-tert-butyl-3-methylimidazolidin-4-one (2R)-2-hydroxy-2-phenylacetic acid (R)-2-Amino-2-phenylacetic acid (2R,3S)-tert-Butyl 3-Amino-2-hydroxy-4-phenylbutanoate
Molecular Weight (g/mol) ~198.29 (estimated) 152.15 151.16 ~295.37
Functional Groups Imidazolidinone, tert-butyl, methyl α-Hydroxy acid, phenyl α-Amino acid, phenyl Amino, hydroxyl, ester, tert-butyl
Chirality R-configuration at C2 R-configuration at C2 R-configuration at C2 R,S-configuration at C2, C3
Key Applications Catalysis, chiral auxiliaries Pharmaceuticals, chiral resolution Peptide synthesis Intermediate in β-lactam antibiotics

Research Findings and Limitations

  • Stereochemical Impact : The tert-butyl group in (2R)-2-tert-butyl-3-methylimidazolidin-4-one introduces significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to less bulky analogs .
  • Acid-Base Behavior: (2R)-2-hydroxy-2-phenylacetic acid’s acidity is critical for its role in metal-catalyzed asymmetric reactions, whereas its amino analog’s basicity limits such applications .
  • Data Gaps : Direct experimental data (e.g., NMR, solubility) for the target compounds are absent in the provided evidence, necessitating extrapolation from structural analogs.

Preparation Methods

Lewis Acid-Catalyzed Cyclization

The most validated route involves Yb(OTf)₃-mediated cyclization of amino amides with pivaldehyde. A representative procedure includes:

  • Reagents : (R)-Phenylalanine methyl amide (1 eq), pivaldehyde (2 eq), Yb(OTf)₃ (1 mol%).

  • Conditions : Reflux in chloroform (0.5 M, 8 h).

  • Outcome : Diastereomeric mixture (1:2 ratio) yielding 22% of target Compound A after chromatography.

  • Optimization : Recycling the minor diastereomer (12) via Yb(OTf)₃ isomerization increases total yield to 48% (98% ee).

Table 1: Key Parameters for Yb(OTf)₃-Catalyzed Synthesis

ParameterValueImpact on Yield/ee
Catalyst loading1 mol%Optimal balance of cost/activity
SolventChloroformEnhances cyclization rate
TemperatureReflux (~61°C)Accelerates imine formation
Diastereomer recyclingYb(OTf)₃, 24 h26% additional yield

Alternative Industrial-Scale Approaches

A scaled-up protocol (5 g starting material) uses:

  • Base-mediated cyclization : NaOH/HCl treatment of tert-butylamine intermediates, achieving 80% yield for analogous structures.

  • Purification : Recrystallization from ethanol/water mixtures reduces byproducts (e.g., trans-diastereomers).

Synthesis of (R)-2-Hydroxy-2-phenylacetic Acid

Microbial Asymmetric Hydrolysis

A patented microbial process converts R,S-mandelonitrile to Compound B via nitrile hydratase activity:

  • Microorganism : Aureobacterium spp. (ATCC 53552).

  • Conditions : 30°C, pH 7.5, 14 h reaction time.

  • Yield : 88.9% ammonium (R)-mandelate, isolated via acid extraction.

  • Advantages : No racemization; ee >99% without chiral resolution.

Table 2: Microbial vs. Chemical Resolution

MethodYield (%)ee (%)Scalability
Microbial hydrolysis89>99High (batch)
Dynamic resolution6198Moderate (solvent-intensive)
Enzymatic (D-oxynitrilase)5395Low (substrate cost)

Dynamic Kinetic Resolution (DKR)

A solvent-intensive but efficient DKR method employs L-prolinamide:

  • Reagents : Racemic mandelic acid (1 eq), L-prolinamide (0.5 eq), MIBK/water.

  • Conditions : Reflux (80°C, 21 h), cooling to 0°C for crystallization.

  • Outcome : 61% yield, 98% ee after three cycles.

Combined Salt Formation: Industrial Considerations

Ion Pairing Strategies

Combining Compounds A and B into a chiral ionic pair involves:

  • Cation generation : Protonation of imidazolidinone with HCl gas in THF.

  • Anion preparation : Acidic extraction of (R)-mandelic acid from microbial broth.

  • Ion exchange : Mixing equimolar solutions in ethanol, followed by rotary evaporation.

Challenges in Scalability

  • Solvent volume : MIBK/water systems require 12-fold solvent-to-substrate ratios, increasing costs.

  • Catalyst recovery : Yb(OTf)₃ is non-recoverable in current protocols.

Comparative Analysis of Methodologies

Cost-Benefit Evaluation

FactorYb(OTf)₃ MethodMicrobial Hydrolysis
Catalyst cost$320/mol$0 (self-replicating)
Reaction time8 h14 h
Environmental impactChloroform wasteAqueous waste

Purity and Stereochemical Integrity

  • HPLC monitoring : Chiralpak IA columns resolve enantiomers (2.0% isopropanol/hexanes).

  • Racemization risks : Minimal in microbial routes (<1% over 24 h) .

Q & A

Q. What steps mitigate batch-to-batch variability in peptide conjugates of (2R)-2-hydroxy-2-phenylacetic acid?

  • Methodological Answer : Use pre-activated esters (e.g., N-hydroxysuccinimide) for consistent coupling efficiency. Monitor reaction completion via ¹H NMR (disappearance of α-proton signals at δ 4.8–5.2 ppm). Implement quality control thresholds (e.g., ≥95% purity by HPLC) .

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